Nonyl acetate

Descripción general

Descripción

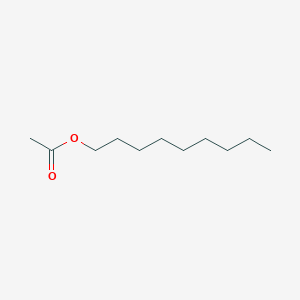

Nonyl acetate, also known as nonyl ethanoate, is an organic compound classified as an ester. It is formed by the condensation of acetic acid and nonyl alcohol. The chemical formula for this compound is C₁₂H₂₄O₂, indicating the presence of twelve carbon atoms, twenty-four hydrogen atoms, and two oxygen atoms. This compound is recognized for its clear, colorless appearance and fruity odor, a characteristic common among esters .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nonyl acetate is primarily synthesized through an esterification reaction, which involves reacting acetic acid with nonyl alcohol in the presence of a strong acid catalyst. The reaction is highly exothermic and requires careful control to prevent unwanted side reactions. The general reaction can be represented as follows: [ \text{Acetic Acid} + \text{Nonyl Alcohol} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where acetic acid and nonyl alcohol are mixed with a strong acid catalyst, such as sulfuric acid. The reaction mixture is heated to promote the formation of this compound, and the water produced is continuously removed to drive the reaction to completion. The resulting this compound is then purified through distillation .

Análisis De Reacciones Químicas

Types of Reactions: Nonyl acetate, being an ester, can undergo several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into acetic acid and nonyl alcohol.

Reduction: this compound can be reduced to nonyl alcohol using reducing agents such as lithium aluminum hydride.

Transesterification: this compound can react with another alcohol to form a different ester and nonyl alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride, dry ether.

Transesterification: Another alcohol, acid or base catalyst.

Major Products Formed:

Hydrolysis: Acetic acid and nonyl alcohol.

Reduction: Nonyl alcohol.

Transesterification: A different ester and nonyl alcohol.

Aplicaciones Científicas De Investigación

Fragrance Industry

Overview:

Nonyl acetate is extensively used in the fragrance industry for its appealing scent, which resembles that of fruits. It is a common ingredient in perfumes, personal care products, and household fragrances.

Case Studies:

- A study highlighted its role in enhancing the aroma profile of various perfumes, contributing to the olfactory experience of consumers .

- Research has shown that this compound can be effectively utilized in creating synthetic fragrances that mimic natural scents found in fruits and flowers .

Food Flavoring

Overview:

In the food industry, this compound serves as a flavoring agent that imparts a fruity taste to products such as candies, beverages, and baked goods.

Research Findings:

- This compound has been identified as a significant contributor to the flavor profiles of certain foods, enhancing consumer appeal .

- Its application extends to flavoring agents in processed foods, where it helps mask undesirable tastes or enhance overall flavor complexity .

Solvent Applications

Overview:

this compound is employed as a solvent in various formulations including paints, coatings, and adhesives. Its properties improve the performance and drying times of these products.

Key Insights:

- The compound's ability to dissolve various substances makes it valuable in industrial applications where efficient formulation is essential .

- Studies indicate that using this compound as a solvent can lead to improved product stability and performance in coatings .

Cosmetic Formulations

Overview:

In cosmetics, this compound is utilized for its texture-enhancing properties. It helps improve the stability and sensory attributes of cosmetic products.

Applications:

- This compound is incorporated into creams and lotions to provide a smoother application and better skin feel .

- Its role as an emulsifier contributes to the formulation of high-quality cosmetic products that require stability over time .

Chemical Intermediate

Overview:

this compound acts as a chemical intermediate in organic synthesis. It serves as a building block for producing other chemicals.

Research Applications:

- In synthetic organic chemistry, this compound is used to synthesize various derivatives that are important for further chemical reactions .

- Its utility in producing specialty chemicals highlights its significance in research settings focused on developing new materials or compounds .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Fragrance Industry | Used in perfumes and personal care products for fruity aroma | Enhances olfactory experience |

| Food Flavoring | Flavoring agent in candies and beverages | Improves taste appeal |

| Solvent Applications | Solvent for paints, coatings, adhesives | Enhances performance and drying |

| Cosmetic Formulations | Used for texture enhancement in creams and lotions | Improves stability and application |

| Chemical Intermediate | Building block for organic synthesis | Versatile use in chemical research |

Mecanismo De Acción

Nonyl acetate exerts its effects primarily through its interaction with olfactory receptors, which are responsible for detecting odors. When this compound binds to these receptors, it triggers a signal transduction pathway that ultimately leads to the perception of its fruity odor. Additionally, as an ester, this compound can participate in various chemical reactions, such as hydrolysis and reduction, through nucleophilic acyl substitution mechanisms .

Comparación Con Compuestos Similares

Nonyl acetate can be compared with other esters, such as:

Ethyl acetate: Commonly used as a solvent in nail polish removers and glues. It has a lower molecular weight and boiling point compared to this compound.

Butyl acetate: Used as a solvent in paints and coatings. It has a similar fruity odor but different physical properties.

Isoamyl acetate: Known for its banana-like odor and used in flavorings and fragrances. It has a different structure and odor profile compared to this compound.

Uniqueness: this compound is unique due to its specific combination of a long nonyl chain and an acetate group, which gives it distinct physical and chemical properties, such as a higher boiling point and a specific fruity odor .

Actividad Biológica

Nonyl acetate, a fatty acid ester with the chemical formula CHO, is primarily recognized for its applications in the flavor and fragrance industries. However, its biological activities, including antimicrobial properties and ecological roles as an insect pheromone, have garnered increasing attention in scientific research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : CHO

- Molecular Weight : 186.29 g/mol

- Boiling Point : 212 °C

- Density : 0.864 g/mL at 25 °C

- Odor Profile : Waxy type odor and flavor

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that it exhibits significant antibacterial activity against various pathogens.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 - 1.5 mg/mL | |

| Escherichia coli | 1.0 - 2.0 mg/mL | |

| Salmonella enterica | 0.3 - 0.7 mg/mL |

The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death. This property positions this compound as a potential candidate for development into natural antimicrobial agents.

Ecological Role

This compound is also known for its role as an insect pheromone. It has been identified as a female pheromone in pea moths (Cydia nigricana), which plays a crucial role in mating behaviors.

Case Study: Pheromonal Activity in Insects

In a study examining the attraction of male Cydia nigricana to female-emitted this compound, researchers found that males were significantly more attracted to traps baited with this compound compared to controls without the pheromone. This suggests that this compound is critical for reproductive success in this species.

Toxicological Studies

While this compound is generally recognized as safe for use in food and cosmetics, certain studies have raised concerns regarding its potential toxicity at high concentrations.

Table 2: Toxicity Data Summary

Propiedades

IUPAC Name |

nonyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQIMXVRFNLMTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Record name | NONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047123 | |

| Record name | Nonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nonyl acetate is a colorless liquid with a pungent odor of mushrooms. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Liquid, colourless liquid with a floral, fruity odour | |

| Record name | NONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Nonyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/251/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

406.4 to 413.6 °F at 760 mmHg (USCG, 1999), 212.00 °C. @ 760.00 mm Hg | |

| Record name | NONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, ether; insoluble in water, 1 ml in 6 ml 70% alcohol (in ethanol) | |

| Record name | Nonyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/251/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8785 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.864-0.868 | |

| Record name | NONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/251/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

143-13-5 | |

| Record name | NONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, nonyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NONYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, nonyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2SE618B1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nonyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-26 °C | |

| Record name | Nonyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of nonyl acetate based on the provided research?

A1: this compound is primarily studied for its role in insect chemical ecology. It is a component of the defensive spray of certain beetles like Helluomorphoides ferrugincus [] and acts as a potential aggregation pheromone for insects like the sugar beet root maggot (Tetanops myopaeformis) [].

Q2: How does this compound contribute to the defensive mechanism of certain beetles?

A2: While the exact mechanism is not fully elucidated in the provided research, it is suggested that this compound, in conjunction with formic acid, enhances the effectiveness of the defensive spray in Helluomorphoides beetles []. The combination of compounds likely acts synergistically to deter predators.

Q3: How does the release of this compound in Tetanops myopaeformis correlate with their mating behavior?

A4: Male Tetanops myopaeformis release higher amounts of this compound, particularly during specific times of the day, coinciding with peak mating activity and male-biased aggregations []. This suggests a potential role for this compound in attracting females and facilitating mating.

Q4: Can this compound be used to control insect populations in agricultural settings?

A5: While the research shows its potential as an attractant, more studies are needed. Field assays using synthetic blends of this compound and other potential pheromone components showed some attraction in both male and female Tetanops myopaeformis []. Further research is necessary to determine if this could be developed into an effective pest control strategy.

Q5: What is the chemical formula and molecular weight of this compound?

A5: The molecular formula of this compound is C11H22O2, and its molecular weight is 186.29 g/mol. This information is generally known and not explicitly mentioned in the provided research.

Q6: What is the olfactory profile of this compound?

A7: this compound is described as having a fruity, citrus-like odor []. The specific odor perception can vary depending on the concentration and individual sensitivity.

Q7: How does this compound interact with odorant binding proteins (OBPs) in insects?

A9: Studies on the malaria mosquito Anopheles funestus show that its OBP1 significantly binds to this compound []. This binding suggests a role for OBPs in transporting this compound and potentially other odorants to olfactory receptors, triggering a neuronal response.

Q8: Is there evidence of this compound interacting with OBPs in other insect species?

A10: Research on the lucerne plant bug, Adelphocoris lineolatus, revealed that its OBP2 exhibited a medium binding affinity for this compound []. This suggests that this compound might play a role in this insect's perception of certain plant volatiles.

Q9: What is the significance of studying this compound in the context of plant-insect interactions?

A9: Understanding the role of this compound in plant-insect interactions can be crucial for developing sustainable agricultural practices. For example, identifying volatiles like this compound that act as attractants or repellents for specific pest insects can be valuable for integrated pest management strategies.

Q10: How is this compound metabolized?

A10: While specific metabolic pathways are not detailed in the provided research, it is known that esters like this compound can be hydrolyzed by esterases present in various organisms. This hydrolysis would break down this compound into nonanol and acetic acid.

Q11: What are the potential environmental impacts of this compound?

A11: The provided research does not provide specific details on the environmental fate and effects of this compound. Given its use as a fragrance ingredient and potential role in insect communication, further research is needed to assess its potential impact on ecosystems and non-target organisms.

Q12: What analytical techniques are commonly used to identify and quantify this compound?

A17: Gas chromatography coupled with mass spectrometry (GC/MS) is widely employed for identifying and quantifying this compound in various matrices [, , , , , ].

Q13: What are the key considerations for the quality control of this compound?

A13: Ensuring the purity and consistent composition of this compound is crucial, particularly when used in fragrance applications or for research purposes. Quality control measures might involve analytical techniques like GC/MS to verify the absence of impurities and confirm the desired chemical profile.

Q14: What are some of the challenges in studying volatile compounds like this compound?

A20: Studying volatile compounds presents unique challenges. Special techniques are needed for their collection, extraction, and analysis to prevent loss and ensure accurate measurements [, ]. Additionally, their reactivity and potential for degradation during storage and handling require careful consideration.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.